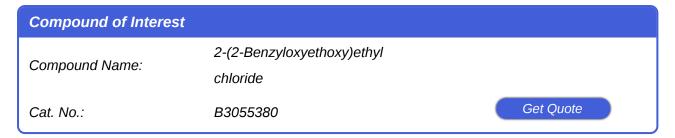


An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(2-benzyloxyethoxy)ethyl chloride**, a versatile bifunctional molecule utilized in advanced organic synthesis.

Core Chemical Properties

2-(2-benzyloxyethoxy)ethyl chloride is a chloroalkane derivative featuring a benzyl ether moiety. This unique structure makes it a valuable intermediate and building block in the synthesis of more complex molecules. Its key properties are summarized below.



Property	Value	Reference
Molecular Formula	C11H15ClO2	[1]
Molecular Weight	214.69 g/mol	[1]
CAS Number	63563-07-5	
Appearance	Colorless to pale yellow oil (predicted)	
Boiling Point	292.3 ± 20.0 °C at 760 mmHg (predicted)	
Density	1.096 ± 0.06 g/cm ³ (predicted)	
Synonyms	1-Chloro-2-(2- benzyloxyethoxy)ethane, Benzene, 1-[[2-(2- chloroethoxy)ethoxy]methyl]-	[1]

Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

The primary route for the synthesis of **2-(2-benzyloxyethoxy)ethyl chloride** involves the chlorination of its corresponding alcohol, 2-(2-benzyloxyethoxy)ethanol, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard method for converting alcohols to alkyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on established procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.

Materials:

- 2-(2-benzyloxyethoxy)ethanol
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or chloroform



- Pyridine (optional, as a base)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-(2-benzyloxyethoxy)ethanol in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
- Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 molar equivalents)
 dropwise to the stirred solution. If pyridine is used, it should be added to the alcohol solution
 before the thionyl chloride. The reaction is exothermic, and the temperature should be
 maintained at 0-10 °C during the addition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2-(2-benzyloxyethoxy)ethyl chloride**.



 Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Applications in Organic Synthesis

2-(2-benzyloxyethoxy)ethyl chloride serves as a key building block in various synthetic pathways, primarily due to its two reactive sites: the chloride, which can be displaced by nucleophiles, and the benzyl ether, which can be cleaved under reductive conditions.

Role as a Bifunctional Linker and Spacer

The ethoxyethoxy moiety provides a flexible and hydrophilic spacer, which is often desirable in the synthesis of molecules for biological applications, such as linkers for antibody-drug conjugates or probes. The terminal chloride allows for the covalent attachment to various substrates.

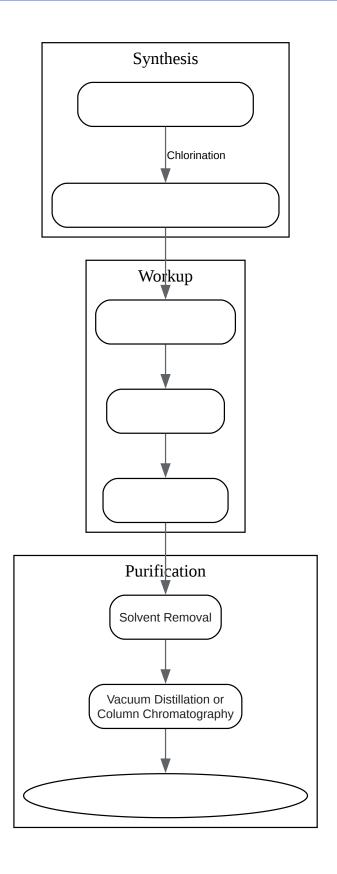
Use in the Synthesis of Heterocycles and Crown Ethers

The ability of the chloride to react with nucleophiles makes this compound a useful precursor for the synthesis of various heterocyclic compounds. Furthermore, its structure is amenable to the construction of crown ether-like macrocycles.

Visualization of Synthetic Pathways and Workflows Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-(2-benzyloxyethoxy)ethyl chloride**.





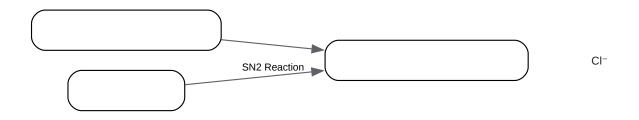
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Caption: General workflow for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.



Application in Nucleophilic Substitution

This diagram illustrates a generic nucleophilic substitution reaction where **2-(2-benzyloxyethoxy)ethyl chloride** is used to introduce the benzyloxyethoxyethyl group onto a nucleophile.



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Caption: Nucleophilic substitution using **2-(2-benzyloxyethoxy)ethyl chloride**.

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References

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